molecular formula C11H14N2O B11051220 6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B11051220
M. Wt: 190.24 g/mol
InChI Key: UIWIYOREYXUDTM-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on industrial-scale production methods is limited, but it likely involves modifications of existing synthetic pathways.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.

      Biological Studies: Explore its interactions with biological targets (enzymes, receptors, etc.).

      Materials Science: Assess its use in materials, such as polymers or catalysts.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited research. it likely interacts with specific cellular components or enzymes, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other bicyclic compounds with similar functional groups, such as spiro compounds or azabicyclohexanes.

      Uniqueness: Highlight its distinct features compared to structurally related compounds.

    Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C11H14N2O

    Molecular Weight

    190.24 g/mol

    IUPAC Name

    6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane

    InChI

    InChI=1S/C11H14N2O/c1-14-10-5-3-9(4-6-10)11-12-7-2-8-13(11)12/h3-6,11H,2,7-8H2,1H3

    InChI Key

    UIWIYOREYXUDTM-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2N3N2CCC3

    Origin of Product

    United States

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